1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
Overview
Description
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- is a compound known for its significant biological and chemical properties. It is also referred to as cis-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired stilbene derivative. The reaction typically requires a base such as potassium tert-butoxide and is carried out under inert conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots of the Japanese knotweed (Polygonum cuspidatum). The extraction process includes solvent extraction followed by purification steps like crystallization or chromatography to obtain high-purity cis-resveratrol.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: It can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions, such as methylation or acetylation, to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like methyl iodide (CH3I) or acetic anhydride (C4H6O3) are used for methylation and acetylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro-resveratrol and related compounds.
Substitution: Methylated or acetylated derivatives of cis-resveratrol.
Scientific Research Applications
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic antioxidants and their mechanisms.
Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.
Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of dietary supplements, cosmetics, and functional foods due to its health-promoting properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Effects: Inhibits the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.
Anticancer Properties: Induces apoptosis in cancer cells by activating pathways such as p53 and inhibiting anti-apoptotic proteins like Bcl-2.
Cardioprotective Effects: Enhances nitric oxide (NO) production, improving vascular function and reducing the risk of atherosclerosis.
Comparison with Similar Compounds
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- can be compared with other similar compounds, such as:
Trans-resveratrol: The trans isomer of resveratrol, which is more stable and has been studied more extensively for its health benefits.
Piceatannol: A hydroxylated analog of resveratrol with similar but more potent biological activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties, often compared with resveratrol for its health benefits.
Properties
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859420 | |
Record name | 3,5,4'-Trihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133294-37-8 | |
Record name | 3,5,4'-Trihydroxystilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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